

Application Notes and Protocols for Rhodamine Red-X Antibody Labeling

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *rhodamine red-X*

Cat. No.: *B1264340*

[Get Quote](#)

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the covalent labeling of antibodies with **Rhodamine Red-X** succinimidyl ester. This protocol is designed to yield brightly fluorescent and functionally active antibody conjugates for use in a variety of applications, including immunofluorescence microscopy, flow cytometry, and western blotting.

Introduction

Rhodamine Red-X is a bright red-fluorescent dye commonly used for labeling proteins, particularly antibodies. The succinimidyl ester (SE) reactive group of **Rhodamine Red-X** readily reacts with primary amino groups (such as the side chain of lysine residues and the N-terminus) on the antibody to form a stable covalent amide bond.[1][2] The "X" in **Rhodamine Red-X** refers to a seven-atom aminohexanoyl spacer that separates the fluorophore from its point of attachment.[3][4] This spacer helps to minimize potential steric hindrance and reduce the interaction of the fluorophore with the biomolecule, thereby preserving antibody function.[3][4][5] The resulting conjugates exhibit excitation and emission maxima of approximately 560-570 nm and 580-590 nm, respectively.[3][6]

Quantitative Data Summary

For optimal labeling of IgG antibodies (MW ~145,000 Da), the following parameters are recommended. Note that these may need to be optimized for other proteins.

Parameter	Recommended Value	Notes
Antibody Concentration	2 - 10 mg/mL	Labeling efficiency may decrease at lower concentrations.[1] For concentrations >2 mg/mL, dilution to 2 mg/mL is advised by some protocols.[7][8]
Molar Excess of Dye	10-15 fold	This ratio can be adjusted to control the degree of labeling. [2] For some kits, a 2-4 moles of dye per mole of antibody is optimal.[8]
Reaction pH	7.2 - 8.5	Succinimidyl esters react efficiently at a slightly alkaline pH.[2][5][8]
Reaction Time	1 hour	Can be extended, for instance, to 2 hours on ice.[2]
Reaction Temperature	Room Temperature	Incubation on ice is also a possibility.[2]

Experimental Protocol

This protocol is optimized for labeling approximately 1 mg of an IgG antibody.

Materials and Reagents

- Purified Antibody (in an amine-free buffer)
- **Rhodamine Red-X**, Succinimidyl Ester
- Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

- Conjugation Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate with 150 mM NaCl (PBS), pH 7.2-8.5.[1] Note: Buffers containing primary amines such as Tris or glycine are not suitable for the labeling reaction and must be exchanged.[9]
- Purification Resin (e.g., Sephadex G-25) or Spin Columns for dye removal.[1][7]
- Storage Buffer: PBS, pH 7.2, with a stabilizing protein like BSA (1-10 mg/mL) and a preservative such as 0.1% sodium azide.[2][7]

Procedure

1. Antibody Preparation:

- Ensure the antibody is purified and at a concentration of at least 2 mg/mL.[1] If the antibody concentration is lower, it can be concentrated using spin concentrators.[1]
- The antibody must be in an amine-free buffer. If necessary, exchange the buffer by dialysis against the Conjugation Buffer.[9]

2. Dye Preparation:

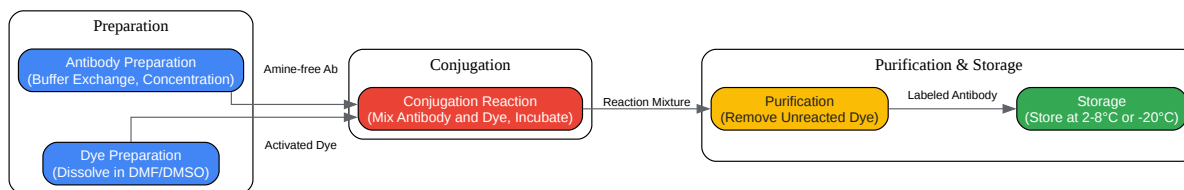
- Allow the vial of **Rhodamine Red-X**, Succinimidyl Ester to equilibrate to room temperature before opening to prevent moisture condensation.[2]
- Prepare a stock solution of the dye immediately before use. For example, dissolve 1 mg of the dye in 100 μ L of DMF or DMSO to get a 10 mg/mL solution.[1] Vortex until the dye is completely dissolved.[1]

3. Conjugation Reaction:

- Add the appropriate volume of 1 M sodium bicarbonate to your antibody solution to achieve a final concentration of 100 mM, which will raise the pH to the optimal range for conjugation. [1]
- Add the calculated amount of the dissolved **Rhodamine Red-X** dye to the antibody solution while gently vortexing.

- Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1] A shaker can be used for continuous mixing.[1]
4. Purification of the Labeled Antibody:
- Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25), a spin column, or by dialysis.[1][9]
 - For column purification, equilibrate the column with the Storage Buffer and apply the reaction mixture. Collect the fractions containing the labeled antibody, which will be the first colored fractions to elute.
5. Determination of Degree of Labeling (Optional):
- The degree of labeling (DOL), or the molar ratio of dye to protein, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~570 nm for **Rhodamine Red-X**).
6. Storage of the Conjugate:
- Store the purified antibody conjugate at 2-8°C, protected from light.[7]
 - For long-term storage, it is recommended to divide the conjugate into small aliquots and freeze at -20°C or -80°C.[1][8] Avoid repeated freeze-thaw cycles.[1][8] The addition of 50% (v/v) glycerol can be considered for frozen storage.[9]

Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for **Rhodamine Red-X** antibody labeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jenabioscience.com [jenabioscience.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Rhodamine Red-X, Succinimidyl Ester, 5-isomer | LabX.com [labx.com]
- 4. Invitrogen Rhodamine Red -X, Succinimidyl Ester, 5-isomer 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rhodamine Red-X, RRX - Jackson ImmunoResearch [jacksonimmuno.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]

- To cite this document: BenchChem. [Application Notes and Protocols for Rhodamine Red-X Antibody Labeling]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1264340/docs#application-notes-and-protocols-for-rhodamine-red-x-antibody-labeling>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)